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Compound of Interest

Compound Name: 4-Iodo-3-nitropyridine

CAS No.: 1003711-92-9

Cat. No.: B1613756

Get Quote

Executive Summary
4-Iodo-3-nitropyridine is a high-value heterocyclic building block characterized by its

orthogonal reactivity profile. The molecule possesses two distinct functional "handles" on the

pyridine core:

C4-Iodine: A highly reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura,

Sonogashira, Heck) and Nucleophilic Aromatic Substitution (

).

C3-Nitro: An electron-withdrawing group that activates the C4 position and serves as a latent

nitrogen source for cyclization.

This dual functionality allows 4-iodo-3-nitropyridine to serve as a linchpin in the divergent

synthesis of fused bicyclic systems, particularly 6-azaindoles (1H-pyrrolo[2,3-c]pyridine),
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imidazo[4,5-c]pyridines, and 1,6-naphthyridines. This guide details optimized protocols for

these transformations, emphasizing chemo-selectivity and yield maximization.

Chemical Profile & Reactivity Logic
The strategic value of 4-iodo-3-nitropyridine lies in the electronic synergy between the

substituents.

Activation: The nitro group at C3 significantly reduces electron density at C4, making the

iodine exceptionally labile to nucleophilic attack compared to non-nitrated halopyridines.

Orthogonality: The iodine can be selectively engaged in cross-coupling reactions without

affecting the nitro group. Subsequently, the nitro group can be reduced to an amine (

), triggering spontaneous or catalyzed cyclization onto the substituent installed at C4.

Divergent Synthesis Workflow
The following diagram illustrates the primary synthetic pathways accessible from this scaffold.

4-Iodo-3-nitropyridine

Sonogashira Coupling
(Terminal Alkyne)

Pd(0)/Cu(I)

SNAr
(Primary Amine)

R-NH2, Base

Heck Coupling
(Acrylate)

Pd(OAc)2

Reductive Cyclization
(Fe/AcOH or SnCl2)

Intermediate A 6-Azaindole
(1H-pyrrolo[2,3-c]pyridine)

Nitro Reduction
(H2, Pd/C)

Intermediate B Cyclization
(HC(OEt)3) Imidazo[4,5-c]pyridine

Reductive Lactamization 1,6-Naphthyridine

Click to download full resolution via product page

Figure 1: Divergent synthetic pathways from 4-iodo-3-nitropyridine to key heterocyclic

scaffolds.
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Application I: Synthesis of 6-Azaindoles (1H-
Pyrrolo[2,3-c]pyridine)
The synthesis of 6-azaindoles is the most critical application of this scaffold. The process

involves a Sonogashira coupling followed by a reductive cyclization. This route is preferred

over the Batcho-Leimgruber method for accessing C2-substituted azaindoles.

Protocol A: Sonogashira Coupling
Objective: Install the alkyne handle at C4.

Reagents:

4-Iodo-3-nitropyridine (1.0 equiv)

Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

(0.05 equiv)

CuI (0.02 equiv)

Triethylamine (

) (3.0 equiv)

Solvent: DMF or THF (anhydrous)

Step-by-Step Methodology:

Setup: In a flame-dried Schlenk flask, dissolve 4-iodo-3-nitropyridine (1.0 mmol) in

anhydrous DMF (5 mL) under Argon atmosphere.

Catalyst Addition: Add

(35 mg) and CuI (4 mg). Stir for 5 minutes until the solution is homogenous.

Reagent Addition: Add Triethylamine (0.42 mL) followed by the terminal alkyne dropwise.
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Reaction: Stir at room temperature (25°C). Note: The high reactivity of the C4-iodo bond

often allows this reaction to proceed without heating, preventing degradation of the nitro

group. Monitor by TLC (usually complete in 2-4 hours).

Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over

and concentrate.

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Reductive Cyclization
Objective: Convert the nitro-alkyne intermediate to the fused pyrrole ring.

Reagents:

Nitro-alkyne intermediate (from Step A)

Tin(II) Chloride Dihydrate (

) (5.0 equiv)

Solvent: Ethanol or EtOAc

Step-by-Step Methodology:

Dissolution: Dissolve the intermediate in Ethanol (0.1 M concentration).

Reduction: Add

in one portion.

Heating: Heat to 70°C for 3 hours. The reduction of the nitro group to the amine (

) is followed immediately by nucleophilic attack of the amine on the internal alkyne carbon.

Workup: Cool to RT. Pour into ice-water. Neutralize with saturated

(careful of foaming). Extract with EtOAc.
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Result: 2-Substituted-1H-pyrrolo[2,3-c]pyridine.

Table 1: Optimization of Reductive Cyclization Conditions

Reducing
Agent

Solvent Temp (°C) Yield (%) Notes

MeOH 25 45-60

Over-reduction of

alkene often

observed.

AcOH/EtOH 80 75-85

Robust, but

workup requires

iron removal.

EtOH 70 88-92

Recommended.

Cleanest

cyclization

profile.

THF/H2O 60 50-65

Variable yields;

good for

sensitive

substrates.

Application II: Synthesis of Imidazo[4,5-c]pyridines
This scaffold is essential for designing purine mimetics and kinase inhibitors. The pathway

utilizes the high susceptibility of the C4-iodine to

.

Protocol: Sequential / Reduction / Cyclization
Step 1: Nucleophilic Substitution (

)

Dissolve 4-iodo-3-nitropyridine (1.0 equiv) in THF.
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Add Primary Amine (

, 1.1 equiv) and

(2.0 equiv).

Stir at RT for 1 hour. The color typically shifts to bright yellow/orange (formation of 4-amino-

3-nitropyridine derivative).

Self-Validation: Appearance of a new spot on TLC with lower Rf than the starting iodide

confirms substitution.

Step 2: Reduction

Hydrogenate the crude material using 10% Pd/C (10 wt%) in MeOH under

balloon (1 atm) for 2 hours.

Filter through Celite to obtain the unstable 3,4-diaminopyridine intermediate. Proceed

immediately to cyclization to prevent oxidation.

Step 3: Cyclization

Suspend the diamine in Triethylorthoformate (

) (excess, acts as solvent).

Add a catalytic amount of p-TsOH (1 mol%).

Reflux (100°C) for 2 hours.

Concentrate and purify via crystallization or chromatography.

Application III: Synthesis of 1,6-Naphthyridines
1,6-Naphthyridines are accessed via a Heck reaction followed by intramolecular lactamization.

Mechanism:

Heck Coupling: 4-Iodo-3-nitropyridine + Methyl Acrylate
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(E)-Methyl 3-(3-nitropyridin-4-yl)acrylate.

Reduction: Reduction of

to

triggers the amine to attack the ester carbonyl.

Result: 1,6-naphthyridin-2(1H)-one (Lactam).

Aromatization: Treatment with

yields the 2-chloro-1,6-naphthyridine, which can be further functionalized.

Troubleshooting & Stability Guide
Light Sensitivity: Iodopyridines are photosensitive. Perform all reactions in low light or wrap

flasks in aluminum foil to prevent liberation of iodine radicals (

), which can poison Pd-catalysts.

Instability of Intermediates: 3,4-Diaminopyridines (from Application II) are highly prone to air

oxidation (turning dark brown/black). Always keep these intermediates under Argon or use

immediately.

Catalyst Poisoning: The nitro group can occasionally coordinate to Pd. If conversion is low in

Sonogashira couplings, increase catalyst loading to 5-10 mol% or switch to a highly active

catalyst system like

.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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